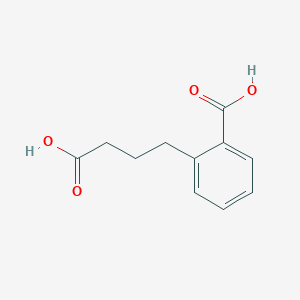

2-(3-Carboxypropyl)benzoic acid

Description

2-(3-Carboxypropyl)benzoic acid (IUPAC name: 2-[(3-carboxypropyl)carbamoyl]benzoic acid) is a benzoic acid derivative with a carboxypropyl substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₂H₁₃NO₅, with an average molecular weight of 251.238 g/mol and a CAS registry number of 3130-76-5 . Structurally, it features a phthalic acid backbone modified by a 3-carboxypropylcarbamoyl group, making it a bifunctional compound with both carboxylic acid and amide moieties.

Properties

IUPAC Name |

2-(3-carboxypropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKSIJOKRBGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497504 | |

| Record name | 2-(3-Carboxypropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-27-2 | |

| Record name | 2-(3-Carboxypropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of Substituted Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄) under acidic conditions.

Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.

Industrial Production Methods

Industrial production methods for 2-(3-Carboxypropyl)benzoic acid typically involve large-scale oxidation processes or the use of Grignard reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Carboxypropyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Studied for its potential role in biological pathways and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 2-(3-Carboxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The carboxylic acid group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

(a) 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA)

- Molecular formula: C₁₅H₁₁Cl₂NO₄

- Key properties : A TRPM4 channel inhibitor with higher selectivity compared to older analogs like flufenamic acid (FFA). Its chlorine substituents enhance binding affinity to ion channels, reducing required inhibitory concentrations .

- Pharmacological relevance: Used in cardiovascular and neurological research due to its role in modulating calcium-activated non-selective cation channels .

(b) 2-Benzoylbenzoic Acid

- Molecular formula : C₁₄H₁₀O₃

- Key properties : Exhibits lower ΔGbinding values (−8.2 kcal/mol for T1R2 and −7.9 kcal/mol for T1R3 receptors) compared to 2-(3-carboxypropyl)benzoic acid, suggesting weaker receptor interactions. This compound is studied for its bitter taste modulation in food chemistry .

Physicochemical and Extraction Properties

Table 1: Comparison of Extraction Rates and Physicochemical Parameters

Notes:

- The distribution coefficient (m) reflects partitioning between aqueous and membrane phases. Benzoic acid and phenol have higher m values due to greater lipophilicity, enabling faster extraction via emulsion liquid membranes. This compound’s intermediate m value suggests slower extraction kinetics than benzoic acid but faster than acetic acid .

- Effective diffusivity correlates with molecular mobility in membrane phases. The larger size of this compound reduces diffusivity compared to benzoic acid .

Metabolic and Stability Profiles

- This contrasts with simpler analogs like benzoic acid, which are primarily conjugated to glycine or glucuronic acid .

- Stability : The carboxypropyl side chain increases steric hindrance, reducing susceptibility to enzymatic hydrolysis compared to methyl- or ethyl-substituted benzoates (e.g., methyl benzoate) .

Biological Activity

2-(3-Carboxypropyl)benzoic acid, a benzoic acid derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on recent studies and findings.

Molecular Structure:

- Chemical Formula: C₁₁H₁₂O₄

- Molecular Weight: 208.21 g/mol

- CAS Number: 1081-27-2

The compound consists of a benzoic acid moiety linked to a 3-carboxypropyl group, providing it with unique chemical reactivity and biological interactions.

This compound acts primarily as a ligand, capable of binding to various proteins and enzymes. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which are crucial for modulating the activity of these biological targets.

Research Findings

Studies have indicated that this compound may play roles in several biological pathways:

-

Anti-inflammatory Effects:

- Research suggests that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This has implications for conditions such as arthritis and other inflammatory diseases.

-

Antioxidant Activity:

- The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

- Role in Drug Development:

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results indicated significant radical scavenging activity, suggesting potential use in formulations aimed at combating oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to inhibit the expression of inflammatory markers in vitro. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid | Mild antimicrobial properties |

| 4-Aminobutyric Acid | Amino acid derivative | Neurotransmitter role |

| Phthalic Acid | Dicarboxylic acid | Plasticizer; limited biological activity |

Uniqueness of this compound:

This compound's unique structure allows it to engage in a broader range of chemical reactions compared to simpler analogs, making it particularly valuable in both synthetic chemistry and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.